molecular formula C15H23ClN2O4 B613097 H-D-Lys(Z)-OMe HCl CAS No. 145586-17-0

H-D-Lys(Z)-OMe HCl

Cat. No. B613097
M. Wt: 294,43*36,45 g/mole
InChI Key: QPNJISLOYQGQTI-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Lys(Z)-OMe HCl is a synthetic amino acid that has been used in a variety of scientific research applications. It is a chiral compound consisting of a hydrophobic alkyl group attached to an amino acid. H-D-Lys(Z)-OMe HCl has been used in a variety of biochemical and physiological studies, and has been found to have a variety of effects on the body.

Scientific Research Applications

“H-D-Lys(Z)-OMe HCl” is a chemical compound with potential for scientific research. It is used in the field of coagulation diagnostics . DSM has developed assay methods to test for serine proteinase activity in research, in-process control, and quality control . The activity of proteinases can be quickly and accurately determined and monitored by use of peptide substrates . These substrates are used in the measurement of the activity of various serine proteases in the field of coagulation, fibrinolysis, kallikein-kinin system, and complement system . They are also used in quality control of pharmaceutical and other preparations .

properties

IUPAC Name

methyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNJISLOYQGQTI-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718535
Record name Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Lys(Z)-OMe HCl

CAS RN

1158-35-6
Record name Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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